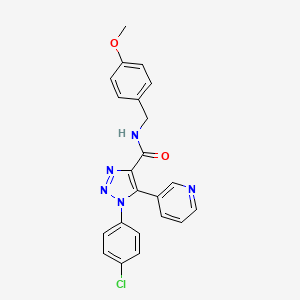
1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide , often referred to as compound 1 , belongs to the class of 1,2,3-triazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anticancer properties, neuroprotective effects, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C22H18ClN5O2
- Molecular Weight : 405.86 g/mol
The structural features of compound 1 include a triazole ring and various aromatic substituents that contribute to its biological activity.
Anticancer Activity
Numerous studies have highlighted the potential of compound 1 as an anticancer agent.
Case Study: Antiproliferative Effects
In a recent study, compound 1 exhibited significant antiproliferative activity against various cancer cell lines. The following table summarizes its IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.43 |
| MCF-7 | 1.5 |
| PC-3 | 0.6 |
| SMMC-7721 | 2.7 |
These results indicate that compound 1 is more potent than many existing chemotherapeutics, suggesting its potential as a lead compound for further development .
The mechanism underlying the anticancer effects of compound 1 involves several pathways:
- Induction of Apoptosis : Compound 1 has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and activation of apoptotic pathways through caspase cascades .
- Cell Cycle Arrest : It effectively arrests the cell cycle at the G1 phase, inhibiting cancer cell proliferation and migration .
- Inhibition of Migration : The compound reduces the expression of epithelial-mesenchymal transition (EMT) markers, thereby inhibiting cancer cell migration .
Neuroprotective Activity
Beyond its anticancer properties, compound 1 also demonstrates neuroprotective effects.
Neuroprotective Mechanism
Research indicates that compound 1 can cross the blood-brain barrier (BBB) and exhibits anti-inflammatory properties. It has been shown to:
- Inhibit the production of nitric oxide (NO) in neuronal cells with an IC50 value of approximately 2.91±0.47μM .
- Block the NF-κB signaling pathway, which is crucial in mediating neuroinflammation .
Comparative Analysis with Related Compounds
To contextualize the efficacy of compound 1, a comparison with other triazole derivatives is essential:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 1 | 0.43 | Apoptosis induction |
| Melampomagnolide B | 4.93 | Apoptosis induction |
| Other Triazole Derivative A | 2.7 | Cell cycle arrest |
This comparative analysis illustrates that compound 1 is significantly more effective than many related compounds in inducing apoptosis and inhibiting cancer cell growth.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-19-10-4-15(5-11-19)13-25-22(29)20-21(16-3-2-12-24-14-16)28(27-26-20)18-8-6-17(23)7-9-18/h2-12,14H,13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDPSIKGANCYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














